molecular formula C14H21ClN2O2 B13258950 Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride CAS No. 1955493-13-6

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride

Cat. No.: B13258950
CAS No.: 1955493-13-6
M. Wt: 284.78 g/mol
InChI Key: FCGLPUDLCUIZBS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The starting materials and reagents are carefully selected to optimize the reaction conditions and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is designed to be efficient and cost-effective, with strict quality control measures in place to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type.

Major Products Formed

The major products formed from the reactions of this compound include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in research and development.

Scientific Research Applications

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride include:

  • Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
  • Tert-butyl 4-[(E)-But-1-en-3-yl]piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and development.

Properties

CAS No.

1955493-13-6

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16;/h4-7,11H,8-9,15H2,1-3H3;1H

InChI Key

FCGLPUDLCUIZBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N.Cl

Origin of Product

United States

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